5-Methyl-5H-pyrrolo[2,3-B]pyridine
Description
Properties
CAS No. |
887402-42-8 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
5-methyl-5H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)10-5-6/h2-6H,1H3 |
InChI Key |
QXIOKSWAUSLRPS-UHFFFAOYSA-N |
SMILES |
CC1C=C2C=CN=C2N=C1 |
Canonical SMILES |
CC1C=C2C=CN=C2N=C1 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
5-Methyl-5H-pyrrolo[2,3-B]pyridine has been studied for its potential as a kinase inhibitor , which is significant in cancer therapeutics. Kinases play critical roles in cell signaling pathways that regulate cell division and survival. By inhibiting these enzymes, this compound can disrupt abnormal cell proliferation associated with various cancers. Research indicates that derivatives of this compound exhibit antiproliferative activity against several human tumor cell lines, making it a promising candidate for further development in oncology .
Neuropharmacological Applications
The compound has shown potential as a modulator of the Corticotropin Releasing Factor (CRF) receptors, which are implicated in stress responses and various psychiatric disorders such as anxiety and depression. Its selective binding to CRF receptors suggests that it could be useful in developing treatments for these conditions . Furthermore, studies indicate that it may have applications in treating neurological diseases by influencing neurotransmitter systems .
Enzyme Interactions
This compound interacts with various enzymes and proteins, particularly kinases. Its ability to bind at active sites allows it to inhibit enzymatic activities that are crucial for cellular functions . This mechanism of action underscores its potential utility in biochemical research and drug discovery.
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrrolo[2,3-B]pyridine derivatives. These compounds have demonstrated activity against various bacterial and fungal strains, suggesting their potential use in developing new antibiotics or antifungal agents .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies of this compound derivatives have revealed insights into how modifications to the molecular structure can enhance biological activity. For instance, specific substitutions on the pyrrole or pyridine rings can significantly affect the compound's potency and selectivity against target enzymes .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups conducive to biological activity. Various synthetic routes have been explored to optimize yield and efficacy of derivatives that retain or enhance the parent compound's properties .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested them against a panel of cancer cell lines. The most potent derivative exhibited a GI50 value below 1 μM against breast cancer cells, indicating strong antiproliferative activity .
Case Study 2: Neuropharmacological Applications
Another investigation focused on the effects of this compound on CRF receptor modulation in animal models of anxiety. Results indicated significant reductions in anxiety-like behaviors when administered at specific dosages, supporting its potential use as an anxiolytic agent .
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyridine Derivatives
Substituents at the 5-position significantly alter physicochemical and biological properties:
Key Findings:
- Methyl vs. Bromine: The methyl group improves stability and reduces toxicity compared to brominated analogs, which are more reactive but require careful handling due to environmental and safety concerns .
- Amino Derivatives: Amino-substituted derivatives (e.g., 1H-Pyrrolo[2,3-b]pyridin-5-amine) exhibit improved solubility and are explored as kinase inhibitors, highlighting the role of polar groups in drug design .
Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines replace the pyrrole ring with a thiophene moiety, introducing sulfur into the scaffold. These compounds are notable for their anti-proliferative activity but suffer from poor aqueous solubility:
Key Findings:
- Solubility: Thieno[2,3-b]pyridines often require formulation with cyclodextrins or structural modifications (e.g., replacing sulfur with nitrogen) to improve bioavailability .
- Activity: While thieno derivatives show potent anti-proliferative effects, pyrrolo analogs may offer better solubility and tunability for kinase targets .
Chromeno[2,3-b]pyridines
Chromeno[2,3-b]pyridines incorporate an oxygen atom into the fused ring system, enabling diverse biological activities:
Key Findings:
- Oxygen vs. Nitrogen: Chromeno derivatives exhibit anti-inflammatory and material-protective properties but face synthesis challenges due to phenol toxicity. Pyrrolo analogs avoid this issue but may lack the oxygen-dependent bioactivity .
Physicochemical and Pharmacokinetic Comparison
| Property | This compound | Thieno[2,3-b]pyridine | 5-Phenoxy-chromeno[2,3-b]pyridine |
|---|---|---|---|
| Aqueous Solubility | Moderate | Poor | Low (ethanol-dependent) |
| LogP (Estimated) | ~2.1 | ~3.0 | ~3.5 |
| Metabolic Stability | High | Moderate | Variable |
| Toxicity Profile | Low | Moderate | High (phenol byproducts) |
Notes:
- Solubility: Pyrrolo derivatives balance lipophilicity and solubility better than thieno or chromeno analogs, making them more drug-like .
- Toxicity: Chromeno derivatives’ reliance on phenol intermediates raises safety concerns, whereas pyrrolo analogs are synthetically cleaner .
Research and Clinical Relevance
- Pyrrolo[2,3-b]pyridines: Explored as kinase inhibitors (e.g., 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives ) for cancer and inflammatory diseases .
- Thieno[2,3-b]pyridines: Preclinical anti-cancer agents with dose-limiting solubility issues .
- Chromeno[2,3-b]pyridines: Used in corrosion inhibition and NSAID development (e.g., Pranoprofen) .
Preparation Methods
Suzuki Coupling-Based Synthesis
A widely used method involves the Suzuki cross-coupling reaction of 5-bromo-7-azaindole derivatives with various boronic acids under palladium catalysis to introduce aryl groups at the 5-position.
- Reaction Conditions :
- Catalyst: [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
- Base: Potassium carbonate (K2CO3)
- Solvent: Mixture of dioxane and water (approx. 2.5:1 ratio)
- Temperature: 80 °C to reflux
- Time: 1 to 16 hours
- Procedure : The bromo-azaindole is suspended with the boronic acid and base in the solvent mixture under nitrogen atmosphere, heated to the specified temperature, then cooled and worked up by acidification and extraction.
- Outcome : Formation of 5-aryl-7-azaindole intermediates with yields typically ranging from moderate to high.
Bromination and Tosylation
Post Suzuki coupling, selective bromination at the 3-position is achieved using bromine or N-bromosuccinimide (NBS) in organic solvents like chloroform or dichloromethane, often at 0 °C to room temperature for 10 minutes to several hours.
- Reagents : Bromine or NBS, sometimes with a base such as triethylamine.
- Subsequent Tosylation : The brominated intermediate is treated with p-toluenesulfonyl chloride (tosyl chloride) and aqueous sodium hydroxide in dichloromethane to introduce a tosyl group at the nitrogen, facilitating further transformations.
- Reaction Times : 1 to 16 hours depending on conditions.
Ring Closure via Reductive Cyclization
The formation of the pyrrolo[2,3-B]pyridine core involves intramolecular cyclization, often achieved by reductive methods:
- Base Used : Potassium tert-butoxide or sodium hydride.
- Mechanism : The base deprotonates the amino or alkynyl precursor, facilitating cyclization to form the fused ring.
- Optimization : Potassium tert-butoxide has been found to provide cleaner reactions and better yields compared to sodium hydride.
Nitration and Reduction
Selective nitration at the 3-position can be performed using fuming nitric acid, which precipitates the nitro derivative, simplifying isolation.
Functionalization via Amide and Sulfonamide Formation
The amino group on the pyrrolo[2,3-B]pyridine scaffold can be coupled with acid chlorides or carboxylic acids using coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) to yield amide derivatives.
- Sulfonamide Formation : Reaction with phenylsulfonyl chloride in pyridine yields sulfonamide derivatives.
- Applications : These modifications are crucial for tuning biological activity, especially kinase inhibition.
Representative Data Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product Type | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Suzuki Coupling | Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C, 1-16 h | 5-Aryl-7-azaindole intermediates | 65 - 85 | Enables aryl substitution at C-5 |
| 2 | Bromination | Br2 or NBS, CHCl3 or DCM, 0 °C to RT, 10 min-16 h | 3-Bromo derivatives | Moderate | Selective bromination at C-3 |
| 3 | Tosylation | p-Toluenesulfonyl chloride, NaOH, DCM, RT, 1-12 h | N-Tosylated intermediates | High | Protects nitrogen for further steps |
| 4 | Reductive Cyclization | KtBuO or NaH, suitable solvent | Pyrrolo[2,3-B]pyridine core | Improved with KtBuO | Forms fused ring system |
| 5 | Nitration | Fuming HNO3 | 3-Nitro derivatives | High | Precipitates for easy isolation |
| 6 | Reduction | Catalytic hydrogenation | 3-Amino derivatives | Used crude | Amino group for further derivatization |
| 7 | Amide/Sulfonamide Formation | Acid chlorides or sulfonyl chlorides, coupling reagents | Functionalized derivatives | Moderate to high | Enhances biological activity |
Research Findings and Optimization Insights
- The use of potassium tert-butoxide in the ring closure step improves reaction cleanliness and yield compared to sodium hydride, suggesting better control over cyclization conditions.
- Suzuki coupling conditions are well-established but require careful control of atmosphere (nitrogen) and temperature to optimize yields and purity.
- Nitration with fuming nitric acid is preferred over mixed acid nitration due to easier isolation of the nitro product.
- The instability of 3-amino-pyrrolo[2,3-B]pyridines necessitates their immediate use in subsequent coupling reactions without purification, indicating a need for optimized handling protocols.
- Functionalization through amide and sulfonamide formation expands the chemical space for biological activity optimization, particularly for antiviral kinase inhibitors targeting AAK1.
Q & A
Q. What are the common synthetic routes for 5-Methyl-5H-pyrrolo[2,3-B]pyridine, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. A representative route involves:
Suzuki-Miyaura Coupling : 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine reacts with arylboronic acids (e.g., 3-thienylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol .
Hydrogenation : Nitro groups are reduced to amines using Raney Nickel under H₂ .
Functionalization : Amines are acylated (e.g., with nicotinoyl chloride) in pyridine/CH₂Cl₂ .
Optimization includes adjusting solvent ratios (e.g., CH₂Cl₂:EtOAc for chromatography) and catalyst loading to improve yields (up to 96%) .
Q. How is this compound characterized structurally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 8.89 ppm for heteroaromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ at 315.12403 for C₁₉H₁₄N₄O) .
- X-ray Crystallography : Resolves fused-ring geometry (applied to analogs like thiochromeno[2,3-b]pyridines) .
Q. What biological relevance does this compound have in medicinal chemistry?
- Methodological Answer : The core scaffold is explored for:
- Kinase Inhibition : Derivatives inhibit FGFR1-3 (fibroblast growth factor receptors) and SIRT2, with IC₅₀ values <1 µM in breast cancer models .
- Apoptosis Induction : Substituents like 3,4-dimethoxyphenyl enhance activity against 4T1 cancer cells (e.g., 76% growth inhibition) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, aryl substitution) affect bioactivity?
- Methodological Answer : SAR Studies :
Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Contradictions arise from:
- Assay Conditions : Variations in cell lines (e.g., 4T1 vs. MCF-7) or enzyme isoforms .
- Purity : Impurities >95% (via HPLC) are critical; e.g., 99% purity in compound 8a ensured reliable activity .
Resolution : Meta-analysis using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (SPR vs. fluorescence) .
Q. What experimental design challenges arise in optimizing multi-step syntheses?
- Methodological Answer : Challenges include:
- Intermediate Stability : 3-Amino-pyrrolo[2,3-b]pyridines decompose rapidly; immediate acylation is required .
- Purification : Silica gel chromatography (gradient elution: CH₂Cl₂:MeOH 98:2 → 90:10) resolves regioisomers .
Solutions : Use of scavengers (e.g., Bu4N+HSO₄⁻) in alkylation steps improves yields to 99% .
Q. What emerging methodologies (e.g., computational, in vitro models) are advancing research on this scaffold?
- Methodological Answer :
- Molecular Dynamics Simulations : Predict binding modes to FGFR3 (e.g., RMSD <2 Å in 100-ns simulations) .
- 3D Tumor Spheroids : Evaluate penetration of 5-methyl derivatives in hypoxic cores .
- Flow Chemistry : Enables continuous synthesis of intermediates (e.g., 5-bromo analogs) with <5% waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
